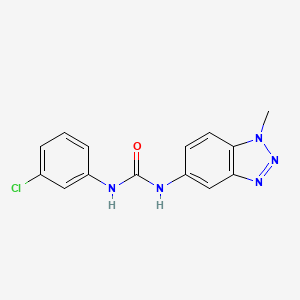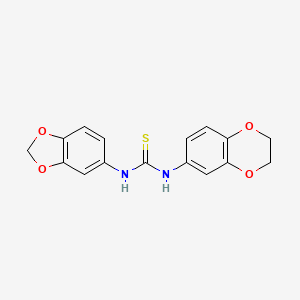![molecular formula C15H19NO4 B5707921 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine, also known as DMAMCL, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of morpholine and has a unique chemical structure that makes it suitable for use in different research areas.
Wirkmechanismus
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine can induce apoptosis in cancer cells, inhibit cell proliferation, and induce oxidative stress. Additionally, 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine is its potential as a novel drug candidate for the treatment of cancer and other diseases. 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have potent anticancer activity in vitro, and its unique chemical structure makes it a promising candidate for further development. However, one of the limitations of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine. One area of interest is in the development of novel drugs based on the structure of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine. Researchers are also investigating the use of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine as a fluorescent probe for biological imaging and as a precursor for the synthesis of other biologically active compounds. Additionally, studies are ongoing to further elucidate the mechanism of action of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine and to explore its potential use in combination with other anticancer drugs.
Synthesemethoden
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine can be synthesized through a multi-step process that involves the reaction of morpholine with 3,4-dimethoxyphenylacrylic acid. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and under controlled conditions of temperature and pressure. The resulting product is then purified using various techniques, including column chromatography and recrystallization, to obtain a pure form of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine.
Wissenschaftliche Forschungsanwendungen
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the development of novel drugs for the treatment of cancer and other diseases. 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have potent anticancer activity in vitro, and studies have demonstrated its ability to induce apoptosis in cancer cells. Additionally, 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been investigated for its potential use as a fluorescent probe in biological imaging and as a precursor for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-18-13-5-3-12(11-14(13)19-2)4-6-15(17)16-7-9-20-10-8-16/h3-6,11H,7-10H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBNQJPWGMBPPP-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5707838.png)
![1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine](/img/structure/B5707846.png)
![3-[(2-chloro-4-nitrophenyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5707854.png)


![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)


![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)

![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)

